1-[4-(Pentylsulfanyl)phenyl]-1-propanone
Description
1-[4-(Pentylsulfanyl)phenyl]-1-propanone is a ketone derivative featuring a pentylsulfanyl (-S-C₅H₁₁) substituent at the para position of the phenyl ring. The compound’s structure combines a propanone backbone with a sulfur-containing alkyl chain, which influences its electronic, steric, and physicochemical characteristics. Key properties such as solubility, melting/boiling points, and reactivity are modulated by the pentylsulfanyl group, which contributes to increased lipophilicity compared to shorter-chain thioether analogs .
Properties
Molecular Formula |
C14H20OS |
|---|---|
Molecular Weight |
236.37 g/mol |
IUPAC Name |
1-(4-pentylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C14H20OS/c1-3-5-6-11-16-13-9-7-12(8-10-13)14(15)4-2/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
RRRQBYQUYGHTHK-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=CC=C(C=C1)C(=O)CC |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)C(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes critical data for 1-[4-(Pentylsulfanyl)phenyl]-1-propanone and its analogs:
Key Observations:
- Alkylthio Groups (Methylthio, Butylthio, Pentylsulfanyl): Electron-donating sulfur atoms increase aromatic ring electron density, enhancing resonance stabilization of the ketone group . Longer alkyl chains (e.g., pentyl vs. Boiling points rise with chain length due to increased van der Waals interactions (e.g., methylthio analog boils at 184°C under reduced pressure) .
Sulfonyl Group (-SO₂-C₄H₉):
- Trifluoromethyl groups impart metabolic stability and resistance to oxidation, making analogs useful in drug design .
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